tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)-N-methylcarbamate
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Overview
Description
tert-Butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)-N-methylcarbamate: is a synthetic organic compound characterized by the presence of a tert-butyl group, a fluorosulfonyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)-N-methylcarbamate typically involves multiple steps:
Formation of the Fluorosulfonyl Intermediate: The synthesis begins with the introduction of the fluorosulfonyl group to a suitable aromatic precursor. This can be achieved through the reaction of a phenol derivative with fluorosulfonyl chloride under basic conditions.
Carbamate Formation: The intermediate is then reacted with tert-butyl N-methylcarbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The fluorosulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorosulfonyl group.
Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The aromatic ring may undergo electrophilic substitution reactions, and the compound can be reduced or oxidized under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products depend on the nucleophile used, such as azides or thiols.
Hydrolysis: Amine and carbon dioxide.
Oxidation/Reduction: Various oxidized or reduced forms of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound can be used to study enzyme interactions and as a potential lead compound for drug development. Its ability to undergo specific chemical reactions makes it a candidate for designing enzyme inhibitors or activators.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)-N-methylcarbamate involves its interaction with molecular targets through its functional groups. The fluorosulfonyl group can form strong bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The carbamate moiety can also interact with enzymes, altering their activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-({2-[(chlorosulfonyl)oxy]phenyl}methyl)-N-methylcarbamate
- tert-Butyl N-({2-[(methylsulfonyl)oxy]phenyl}methyl)-N-methylcarbamate
- tert-Butyl N-({2-[(trifluoromethylsulfonyl)oxy]phenyl}methyl)-N-methylcarbamate
Uniqueness
The presence of the fluorosulfonyl group in tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)-N-methylcarbamate imparts unique reactivity compared to its analogs. This group can participate in specific interactions that are not possible with other sulfonyl derivatives, making it particularly useful in certain chemical and biological applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
CAS No. |
2411263-08-4 |
---|---|
Molecular Formula |
C13H18FNO5S |
Molecular Weight |
319.3 |
Purity |
95 |
Origin of Product |
United States |
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